molecular formula C22H19FINO4S B302361 5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Katalognummer B302361
Molekulargewicht: 539.4 g/mol
InChI-Schlüssel: GMLCYKXALNLKSZ-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as AETD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Wirkmechanismus

The mechanism of action of AETD is not fully understood. However, it has been proposed that AETD exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the PI3K/Akt/mTOR signaling pathway. AETD's anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. AETD's anti-diabetic effects are thought to be due to its ability to activate AMP-activated protein kinase (AMPK), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
AETD has been found to possess various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. AETD has also been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of iNOS and COX-2. Additionally, AETD has been found to improve insulin sensitivity and reduce blood glucose levels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using AETD in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. AETD's anti-inflammatory and anti-diabetic properties also make it a promising therapeutic agent for the treatment of various inflammatory and metabolic disorders. However, one of the limitations of using AETD in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on AETD. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory and anti-diabetic properties and its potential use in the treatment of various inflammatory and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of AETD and its potential side effects.

Synthesemethoden

The synthesis of AETD involves the reaction of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 5-iodo-2-methoxybenzaldehyde in the presence of potassium carbonate as a base and allyl bromide as a catalyst. The reaction is carried out in acetonitrile at room temperature for 24 hours, followed by purification using column chromatography. The yield of AETD obtained through this method is around 70%.

Wissenschaftliche Forschungsanwendungen

AETD has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. AETD has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, AETD has been found to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Eigenschaften

Produktname

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molekularformel

C22H19FINO4S

Molekulargewicht

539.4 g/mol

IUPAC-Name

(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H19FINO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12-

InChI-Schlüssel

GMLCYKXALNLKSZ-UNOMPAQXSA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.